molecular formula C12H23N3O3 B3233897 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353957-32-0

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3233897
CAS No.: 1353957-32-0
M. Wt: 257.33 g/mol
InChI Key: RUDYSANJCHECHC-UHFFFAOYSA-N
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Description

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester protective group and a methyl-substituted aminoacetyl side chain at the 3-position of the pyrrolidine ring. This molecule is structurally designed to modulate interactions with biological targets, particularly intrinsically disordered proteins (IDPs), as seen in related analogs . Its molecular formula is C₁₃H₂₃N₃O₃ (molecular weight: 293.34 g/mol), differing from analogs by the methyl substitution on the amino group, which influences steric and electronic properties .

Properties

IUPAC Name

tert-butyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYSANJCHECHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126694
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353957-32-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353957-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)methylamino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. With a molecular formula of C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 g/mol, this compound contains a pyrrolidine ring, which is known for its diverse biological properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • A pyrrolidine ring , which contributes to its pharmacological properties.
  • An amino-acetyl group that may enhance its interaction with biological targets.
  • A tert-butyl ester moiety that can influence solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers . The mechanism often involves apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Properties
    • Compounds similar to this pyrrolidine derivative have been evaluated for their antimicrobial efficacy. Some studies suggest that they exhibit activity against Gram-positive bacteria and fungi, likely due to their ability to disrupt microbial cell membranes .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that pyrrolidine derivatives can possess neuroprotective properties, potentially useful in conditions like Alzheimer's disease. These effects may be mediated through modulation of neurotransmitter levels or inhibition of neuroinflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino-acetyl group.
  • Esterification to yield the tert-butyl ester form.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrrolidine Derivative AAnticancerInduced apoptosis in breast cancer cells with IC50 < 10 μM.
Pyrrolidine Derivative BAntimicrobialEffective against Staphylococcus aureus with MIC of 15 μg/mL.
Pyrrolidine Derivative CNeuroprotectiveReduced oxidative stress in neuronal cell lines by 40%.

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of key enzymes involved in cancer proliferation.
  • Modulation of signaling pathways related to apoptosis and inflammation.
  • Interaction with cellular membranes , leading to increased permeability in microbial cells.

Comparison with Similar Compounds

APC (3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester)

  • Structure: Lacks the methyl group on the aminoacetyl side chain.
  • Molecular Weight : 271.31 g/mol (C₁₁H₂₁N₃O₃).
  • Binding Data : DOCK score of −33.3 kcal/mol with MBD2369, forming three hydrogen bonds .
  • However, the methyl group in the target compound may enhance hydrophobic interactions in certain pockets .

(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Structure: Cyclopropyl substituent instead of methyl on the amino group.
  • Molecular Weight : 319.38 g/mol (C₁₅H₂₅N₃O₃).
  • Comparison : The cyclopropyl group introduces greater rigidity and steric bulk, which may reduce conformational flexibility but improve target selectivity .

3-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Structure: Additional methylene group between the pyrrolidine ring and the aminoacetyl-methyl substituent.
  • Molecular Weight : 307.38 g/mol (C₁₄H₂₅N₃O₃).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₃H₂₃N₃O₃ 293.34 0.5 2 5
APC C₁₁H₂₁N₃O₃ 271.31 -0.2 3 5
(R)-Cyclopropyl analog C₁₅H₂₅N₃O₃ 319.38 1.2 2 5
3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylate C₁₆H₂₈N₂O₅ 328.41 1.8 2 6

Key Observations :

  • Cyclopropyl and carboxymethyl analogs exhibit higher logP values, suggesting improved lipid bilayer penetration but possible solubility challenges .

Q & A

Q. What are the standard synthetic routes for preparing 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?

The compound is typically synthesized via a two-step procedure:

  • Step 1 : Activation of 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate.
  • Step 2 : Reaction of the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester. Reaction conditions (e.g., temperature, solvent) must be controlled to minimize side reactions. Characterization via 1H^1H-NMR and IR spectroscopy confirms the esterification .

Q. How is the compound characterized to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton and carbon environments, verifying the pyrrolidine ring, tert-butyl group, and amide linkages.
  • Infrared (IR) Spectroscopy : Peaks near 1700 cm1^{-1} confirm the carbonyl (C=O) groups in the ester and amide moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C11_{11}H22_{22}N2_2O2_2) .

Q. What are the primary applications of this compound in early-stage research?

  • Chemical Intermediate : Used to synthesize complex molecules, including enzyme inhibitors and receptor ligands.
  • Protecting Group Strategy : The tert-butyl ester acts as a temporary protecting group for carboxylic acids during multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized during the tert-butyl ester formation?

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst enhances reaction efficiency in dichloromethane at 0–20°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but require careful drying to avoid hydrolysis.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product from unreacted starting materials .

Q. What strategies address stereochemical challenges in derivatives of this compound?

  • Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during amide bond formation to control stereochemistry.
  • Dynamic Kinetic Resolution : Use palladium-catalyzed reductive cyclization (as in related nitroarene systems) to bias stereoselective pathways .

Q. How do contradictory reports on the compound’s stability inform experimental design?

  • Moisture Sensitivity : Hydrolysis of the tert-butyl ester is accelerated in acidic/alkaline conditions. Storage under inert gas (N2_2) at −20°C is recommended .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C, guiding safe handling during high-temperature reactions .

Q. What methodologies resolve discrepancies in biological activity data for derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methyl groups with halogens) identifies pharmacophoric features.
  • Assay Validation : Cross-testing in orthogonal assays (e.g., enzymatic vs. cell-based) clarifies whether activity differences stem from compound instability or target selectivity .

Q. How can computational tools aid in designing novel analogs?

  • Molecular Docking : Predict binding modes of the pyrrolidine core to enzyme active sites (e.g., proteases).
  • DFT Calculations : Optimize reaction pathways for functional group modifications (e.g., amide vs. urea linkages) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports?

  • Reagent Purity : Impurities in tert-butyl alcohol (e.g., water content >0.1%) reduce esterification efficiency.
  • Scale Effects : Milligram-scale reactions may show higher yields than kilolab processes due to mixing inefficiencies .

Q. How should researchers interpret conflicting toxicity profiles?

  • Species-Specific Metabolism : Rodent vs. human liver microsome assays may yield divergent results due to cytochrome P450 isoform differences.
  • Impurity Analysis : LC-MS profiling identifies toxic byproducts (e.g., residual thionyl chloride derivatives) that skew data .

Methodological Best Practices

  • Reaction Monitoring : Use TLC or in situ FT-IR to track esterification progress.
  • Quality Control : Batch-to-batch consistency is ensured via HPLC purity checks (>95% by area) .
  • Safety Protocols : Fume hood use and PPE (gloves, goggles) are mandatory due to lachrymator risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

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